Product packaging for Hyponitrous acid(Cat. No.:CAS No. 14448-38-5)

Hyponitrous acid

Cat. No.: B085159
CAS No.: 14448-38-5
M. Wt: 62.028 g/mol
InChI Key: NFMHSPWHNQRFNR-UHFFFAOYSA-N
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Description

Hyponitrous Acid, with the molecular formula H₂N₂O₂ and the IUPAC name (E)-dihydroxydiazene, is a nitrogen oxoacid of significant interest in chemical research . It is the formal dimer of nitroxyl (HNO) and exists in isomeric forms, with the more stable trans -isomer being the best characterized . Researchers utilize this compound as a precursor for studying reactive nitrogen species and as a key intermediate in the oxidation of ammonia to nitrite, a critical step in the nitrogen cycle . Its role in enzymology is also explored, where it is a substrate for the hyponitrite reductase enzyme . The compound is typically synthesized for laboratory use by treating silver(I) hyponitrite with anhydrous hydrogen chloride in an ether solvent, which yields the trans -hyponitrous acid . It is a weak, diprotic acid with reported pKa values of 7.21 and 11.54 . A principal and well-studied reaction of this compound is its decomposition in aqueous solution to form nitrous oxide (N₂O) and water, with a half-life of approximately 16 days at 25°C between pH 1–3 . Although N₂O is formally its anhydride, the acid cannot be prepared from it . The pure, solid form of the trans -isomer is highly unstable and can be explosive when dry, requiring careful handling . This product is intended for research purposes only. It is strictly not for human or veterinary use, nor for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2N2O2 B085159 Hyponitrous acid CAS No. 14448-38-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14448-38-5

Molecular Formula

H2N2O2

Molecular Weight

62.028 g/mol

IUPAC Name

(E)-dihydroxydiazene

InChI

InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3)

InChI Key

NFMHSPWHNQRFNR-UHFFFAOYSA-N

SMILES

N(=NO)O

Isomeric SMILES

N(N=O)O

Canonical SMILES

N(N=O)O

Origin of Product

United States

Synthetic Methodologies for Hyponitrous Acid and Its Derivatives

Laboratory Synthesis Pathways for Hyponitrous Acid

The preparation of this compound in a laboratory setting is primarily achieved through two well-documented methods. These pathways are crucial for obtaining the acid for further study and application, although they require careful handling due to the product's explosive nature when dry. wikipedia.orggeeksforgeeks.org

A principal method for synthesizing trans-hyponitrous acid involves the reaction of silver(I) hyponitrite (Ag₂N₂O₂) with anhydrous hydrogen chloride (HCl) in a non-aqueous solvent, typically ether. wikipedia.orgtestbook.compw.live The reaction proceeds as follows:

Ag₂N₂O₂ + 2HCl → H₂N₂O₂ + 2AgCl(s)

In this process, the solid silver hyponitrite is treated with a solution of anhydrous HCl in ether. collegedunia.comtoppr.com The insoluble silver chloride (AgCl) precipitates out of the solution, leaving the desired this compound dissolved in the ether. pw.livecollegedunia.com Subsequent evaporation of the ether yields the this compound as white crystals. geeksforgeeks.org Spectroscopic data have confirmed that the acid produced via this route has a trans configuration. wikipedia.orgtoppr.com

It is critical to use an anhydrous environment because this compound readily decomposes in aqueous solutions into nitrous oxide (N₂O) and water. wikipedia.orgpw.live The solid form of this compound is highly unstable and can be explosive, necessitating careful handling. wikipedia.orgpw.live To obtain a stable solution of this compound, it is essential to use an excess of pure silver hyponitrite. uoa.gr The initial filtrate often contains colloidal silver chloride, which can be removed by passing the solution through the same filter multiple times. uoa.gr

Table 1: Key Parameters for this compound Synthesis via Silver(I) Hyponitrite

ParameterValue/Condition
ReactantsSilver(I) hyponitrite (Ag₂N₂O₂), Anhydrous Hydrogen Chloride (HCl)
SolventEther
Producttrans-Hyponitrous acid (H₂N₂O₂)
ByproductSilver Chloride (AgCl)
Key ConsiderationAnhydrous conditions are essential to prevent decomposition.

NH₂OH + HNO₂ → H₂N₂O₂ + H₂O

This reaction is typically carried out under controlled acidic conditions (pH < 3). Isotopic labeling studies have provided insight into the mechanism of this reaction. When N¹⁵-enriched sodium nitrite (B80452) is reacted with hydroxylamine (B1172632) hydrochloride, the resulting nitrous oxide (a decomposition product of this compound) contains one nitrogen atom from each reactant. aip.org This suggests the formation of a symmetrical intermediate, likely this compound, which then dehydrates. aip.org In a neutral solution, the formation of nitrous oxide is believed to proceed primarily through the dehydration of this symmetrical this compound intermediate. aip.org However, in a more acidic medium, an unsymmetrical intermediate also appears to play a role. aip.org The kinetics of this reaction are consistent with the O-nitrosation of the hydroxylammonium ion. osti.gov

Synthesis and Characterization of this compound Salts

This compound is a diprotic acid, meaning it can form two series of salts: hyponitrites, which contain the [N₂O₂]²⁻ anion, and acid hyponitrites, which contain the [HON=NO]⁻ anion. wikipedia.orgtoppr.com The synthesis and characterization of these salts, particularly those with organic cations, have been a subject of detailed research.

A variety of alkylammonium and bipyridinium hyponitrite salts have been synthesized by reacting the corresponding amine with a solution of this compound in anhydrous diethyl ether or absolute ethanol (B145695). acs.orgacs.orgacs.org This method allows for the isolation of analytically pure organic salts of hyponitrite, which, unlike sodium hyponitrite, are not typically contaminated with carbonate impurities. acs.orgresearchgate.net

Examples of synthesized salts include those derived from N,N,N′,N′-tetraethylethylenediamine, N,N,N′,N′-tetramethylethylenediamine, triethylenediamine, diquinuclidinium, 2,2′-bipyridinium, and 4,4′-bipyridinium. acs.orgacs.org For instance, the synthesis of [2,2′-Bipyridinium][N₂O₂] involves the dropwise addition of an excess of a 2,2′-bipyridine solution to a solution of this compound. acs.org Similarly, 4,4′-bipyridinium hyponitrite is prepared by adding a 4,4′-bipyridine solution in absolute ethanol to a this compound solution, resulting in an immediate white precipitate. acs.org

The structural and electronic properties of hyponitrite anions have been extensively studied using various spectroscopic and crystallographic techniques. Single-crystal X-ray crystallography has been employed to determine the structures of several hyponitrite salts, including sodium hyponitrite and various alkylammonium and bipyridinium derivatives. acs.orgacs.org

Crystallographic data reveal that the hyponitrite anion ([N₂O₂]²⁻) is planar. acs.orgacs.org The average N=N bond distance is approximately 1.237 Å, and the average N-O bond distance is about 1.380 Å. acs.orgacs.org Interestingly, the monoprotonated hyponitrite anion ([HN₂O₂]⁻) and solvated this compound molecules found in some crystal structures exhibit structural similarities to the dianion. acs.orgacs.org

Infrared (IR) and Raman spectroscopy are also crucial for characterizing hyponitrite salts. acs.orgacs.org For example, IR spectroscopy of an iron-hyponitrite complex revealed a characteristic N-O stretch at approximately 1070 cm⁻¹, which was confirmed by isotope labeling. nih.gov The UV-visible spectra of sodium and alkylammonium hyponitrite salts in an aqueous NaOH solution typically show an absorption maximum (λmax) at 248 nm. acs.orgacs.org

Table 2: Spectroscopic and Crystallographic Data for Hyponitrite Anions

TechniqueObservationReference
Single-Crystal X-ray CrystallographyPlanar anion, N=N bond distance ~1.237 Å, N-O bond distance ~1.380 Å acs.orgacs.org
Infrared (IR) SpectroscopyCharacteristic N-O stretch observed (e.g., ~1070 cm⁻¹ in an Fe-complex) nih.gov
UV-Visible SpectroscopyAbsorption maximum (λmax) at 248 nm in aqueous NaOH acs.orgacs.org

This compound as a Precursor in Research-Oriented Chemical Synthesis

Due to its unique structure and reactivity, this compound serves as a valuable precursor in various areas of chemical synthesis, although its instability limits its widespread application. pw.live It is primarily used as an intermediate in the production of other compounds. pw.live

One notable application is in the synthesis of azo compounds, which are important in the manufacturing of dyes and pharmaceuticals. testbook.com this compound can also act as a reducing agent, for instance, reducing copper(II) oxide to copper(I) oxide. testbook.com Furthermore, its decomposition to nitrous oxide (N₂O) makes it a precursor for this gas, which has applications in various industrial processes. testbook.com In the field of energetic materials, nitroacetonitrile, a versatile synthetic precursor, can be used to create heterocyclic systems, and this compound chemistry is relevant in understanding related nitrogen-rich compounds. rsc.org

The reaction of this compound with nitric acid is also of interest, as it is autocatalytic in nitrous acid and produces N₂O and N₂. osti.gov This highlights the complex chemistry of this compound and its role in various chemical transformations.

Decomposition Pathways and Reaction Kinetics of Hyponitrous Acid

Thermal Decomposition Mechanisms of Hyponitrous Acid

The thermal stability of this compound is notably low. In its solid, crystalline form, trans-hyponitrous acid is explosive when dry, indicating a rapid and exothermic decomposition upon heating. wikipedia.orggeeksforgeeks.org While detailed mechanisms for the gas-phase thermal decomposition are complex, the decomposition of anhydrous nitric acid vapor, a related nitrogen oxyacid, has been studied extensively and proceeds heterogeneously at lower temperatures and through a homogeneous first-order reaction above 400°C. researchgate.net The decomposition of liquid nitric acid is also known to be influenced by the presence of dissolved species like N₂O₅. acs.org For this compound, heating in its dry state leads to explosive decomposition. toppr.com In aqueous solution, its decomposition is also temperature-dependent, as discussed in the kinetics section below.

Aqueous Decomposition Kinetics of this compound

In an aqueous environment, this compound is a weak acid and its decomposition has been a subject of detailed kinetic studies. wikipedia.orgtoppr.com The primary, non-reversible reaction involves its breakdown into simpler, more stable molecules. wikipedia.orgreddit.com

The rate of decomposition of this compound in water is significantly affected by several environmental factors.

pH: The stability of this compound is highly dependent on the pH of the solution. The decomposition is notably slow in acidic conditions, specifically in the pH range of 1–3. wikipedia.orggeeksforgeeks.orgwikipedia.org In this range, the half-life of the decomposition reaction is approximately 16 days at 25°C. wikipedia.orggeeksforgeeks.orgwikipedia.org As a weak dibasic acid with pKₐ₁ = 7.21 and pKₐ₂ = 11.54, the speciation of this compound changes with pH, which in turn affects its decomposition pathway and rate. wikipedia.orgtoppr.com

Temperature: Like most chemical reactions, the decomposition rate of this compound increases with temperature. oup.com Studies on other enzymatic and chemical decomposition processes show a clear correlation between increased temperature and faster reaction rates, a principle that applies to this compound decomposition as well. acs.orgoup.com

Ionic Strength: The ionic strength of the solution can also influence reaction kinetics. nih.govcopernicus.org While specific quantitative data on the effect of ionic strength on the simple decomposition of this compound is not detailed in the provided sources, it is a recognized factor in the kinetics of aqueous reactions. nih.gov For instance, studies on other aqueous systems show that ionic concentration can impact enzyme activity and reaction rates. oup.comcopernicus.org

Interactive Table: Decomposition of this compound

This table summarizes the key kinetic parameters for the aqueous decomposition of trans-hyponitrous acid.

ParameterValueConditions
Half-life 16 days25 °C, pH 1–3
pKₐ₁ 7.21Aqueous solution
pKₐ₂ 11.54Aqueous solution

The principal decomposition pathway for this compound in aqueous solution yields nitrous oxide (N₂O) and water (H₂O). wikipedia.orggeeksforgeeks.orgtestbook.com This reaction is essentially irreversible. toppr.com

The stoichiometry of this decomposition is represented by the following chemical equation:

H₂N₂O₂ → N₂O + H₂O wikipedia.orggeeksforgeeks.orgtoppr.comwikipedia.org

It is important to note that although nitrous oxide is produced from this decomposition, N₂O is not considered the formal anhydride (B1165640) of this compound because the acid cannot be formed by the reaction of nitrous oxide with water. geeksforgeeks.orgtoppr.comreddit.com

Chain Reaction Mechanisms in this compound Decomposition

Under certain conditions, the decomposition of this compound can proceed via a more complex chain reaction mechanism, particularly in the presence of nitrous acid and specific ions like Cl⁻. acs.org This radical decomposition pathway occurs in stages. An initial "induction period" is observed where nitrous acid (HNO₂) is formed. acs.org The subsequent stage involves the simultaneous disappearance of both this compound and nitrous acid. acs.org

The formation of nitrophenols when the decomposition occurs in the presence of benzene (B151609) suggests that hydroxyl radicals (•OH) and nitrogen dioxide (NO₂) are key intermediates in the chain reaction. acs.org This indicates a homolytic fission of an intermediate, such as peroxynitrous acid, into these radical species. acs.org The chain length of this reaction has been estimated to be at least 8, signifying that the radical intermediates propagate the decomposition through multiple cycles. acs.org

Reaction Stoichiometry and Product Analysis in this compound–Nitrous Acid Systems

The reaction between this compound and nitrous acid has been studied over a wide range of acidities, revealing a complex product distribution. rsc.org When the reactants are in approximately a 1:1 molar ratio, the primary reaction pathway leads to the formation of molecular nitrogen (N₂) and nitric acid (HNO₃). rsc.org

However, other products are also formed due to concurrent self-decomposition reactions:

Nitrous oxide (N₂O) is produced from the self-decomposition of this compound. rsc.org

Nitric oxide (NO) results from the self-decomposition of nitrous acid. rsc.org

Nitrogen-15 isotopic labeling studies have further elucidated the reaction pathways. When isotopically labeled nitrous acid (H¹⁵NO₂) is used, the resulting nitric oxide (¹⁵NO) can react with unlabeled this compound (H₂¹⁴N₂O₂) to produce ¹⁴NO and N₂O with a mixed isotopic composition. rsc.org This confirms the interaction between the decomposition products and the initial reactants. In highly acidic solutions (up to 8.5 M HClO₄), the reaction stoichiometry is influenced by these competing and sequential reactions. rsc.org

Theoretical and Computational Investigations of Hyponitrous Acid

Quantum Chemical Studies on Molecular Structure and Isomerism

Quantum chemical calculations have been instrumental in characterizing the potential energy surface of hyponitrous acid, identifying its stable conformers, and understanding the energetic relationships between them.

High-level ab initio and Density Functional Theory (DFT) calculations have been extensively applied to investigate the relative stabilities of different conformers of this compound. researchgate.netresearchgate.net These studies typically involve geometry optimization to find the minimum-energy structures and frequency calculations to confirm that these structures are true minima on the potential energy surface. researchgate.net

The most common computational methods employed include DFT with hybrid functionals like Becke's three-parameter exchange potential combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.netarxiv.orgarxiv.org The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets such as 6-311+G(d,p) and 6-311++G(3df,2pd) being frequently used for geometry and final energy calculations, respectively. researchgate.netresearchgate.net Møller-Plesset second-order perturbation theory (MP2) is another popular ab initio method used in these investigations, often with Dunning's augmented correlation-consistent basis sets like aug-cc-pVDZ. arxiv.orgarxiv.orgroyalsocietypublishing.org

Studies have identified several stable minimum energy conformations for this compound and its related isomers. royalsocietypublishing.org For the H₂N₂O₂ system, computational studies have elucidated the structures of conformers, detailing bond lengths and angles. researchgate.net These theoretical approaches have also been used to study related nitrogen-containing acids, providing a comparative framework for understanding their properties. For instance, DFT methods have been successfully used to calculate the pKa of nitrous acid, a related compound. acs.org

Table 1: Computational Methods Applied to this compound and Related Systems This table is interactive. Click on the headers to sort.

Method Basis Set Application Reference
DFT (B3LYP) 6-311+G(d,p) Geometries and vibrational frequencies of this compound conformers researchgate.netresearchgate.net
DFT (B3LYP) 6-311++G(3df,2pd) Final energies of this compound conformers researchgate.netresearchgate.net
MP2 aug-cc-pVDZ Optimization of acid-water supermolecular isomers arxiv.orgarxiv.org
DFT (B3LYP) 6-31G* Energetics of Diels-Alder reactions of this compound acs.orgresearchgate.netnih.gov
MP2 6-311++G** Structure and spectroscopy of NO⁺·(H₂O)n clusters royalsocietypublishing.orgresearchgate.net

Computational chemistry is a powerful tool for exploring the reaction pathways of this compound, particularly for identifying transition states and calculating activation energies. For example, the hetero-Diels-Alder reactions of this compound (HNO) with dienes have been investigated using DFT at the B3LYP/6-31G* level of theory. acs.orgresearchgate.netnih.gov

These studies predict the mechanisms, activation energies, and energies of reaction. acs.orgresearchgate.net For the reaction of HNO with butadiene, a concerted but highly asynchronous mechanism was found. acs.orgresearchgate.net Two primary transition states were identified: an endo and an exo pathway. The endo transition state was found to be significantly favored, with a calculated activation barrier of only 5.5 kcal/mol, compared to 14.1 kcal/mol for the exo path. acs.org This preference is attributed to the repulsion between the diene and the nitrogen's lone pair of electrons in the exo approach. acs.orgresearchgate.net

Furthermore, computational studies have examined the tautomerization of this compound intermediates in enzymatic reactions. For the tautomerization from ONHNO⁻ to HONNO⁻, an intramolecular proton transfer without a mediator was found to have an unrealistically high energy barrier of 48 kcal/mol, indicating the necessity of a proton mediator, such as water molecules, for the reaction to proceed. mdpi.com When two water molecules were included in the model, the energy barrier for this proton transfer was significantly reduced to 12.4 kcal/mol. mdpi.com

Table 2: Calculated Activation Energies for this compound Reactions This table is interactive. Click on the headers to sort.

Reaction Computational Method Calculated Activation Energy (kcal/mol) Key Finding Reference
HNO + Butadiene (endo path) B3LYP/6-31G* 5.5 Highly favored, asynchronous transition state acs.org
HNO + Butadiene (exo path) B3LYP/6-31G* 14.1 Higher energy, more synchronous transition state acs.org
ONHNO⁻ → HONNO⁻ (intramolecular) DFT 48 Indicates need for a proton mediator mdpi.com

Computational Modeling of Decomposition Pathways and Reaction Mechanisms

The decomposition of this compound is a critical area of study, with computational models providing detailed mechanistic pathways. The primary decomposition reaction yields nitrous oxide (N₂O) and water.

H₂N₂O₂ → N₂O + H₂O

Theoretical calculations have been used to examine the mechanism of N₂O formation from nitroxyl (B88944) (HNO), which dimerizes to form this compound. acs.org The decomposition can proceed through different pathways, and computational studies help to elucidate the most likely routes. acs.orgacs.orgrsc.org One proposed pathway involves the formation of a this compound anhydride (B1165640) intermediate (N₂O₂²⁻) in the active site of enzymes like bacterial respiratory nitric oxide reductase (NOR). diva-portal.org In this model, the cleavage of an N-O bond in this intermediate leads to the formation of N₂O. diva-portal.org

In the context of enzymatic reactions, such as in P450nor, the formation of N₂O from two nitric oxide molecules proceeds via a this compound intermediate. mdpi.com The reaction involves several steps, including N-N bond formation and proton transfers mediated by water molecules. mdpi.com Computational modeling of this process has shown that the formation of the Fe³⁺-ONNOH⁻ species is a key step, which is more stable than the preceding intermediate. mdpi.com The subsequent decomposition releases N₂O. mdpi.com

Simulation of this compound Interactions with Biological and Environmental Species

Computational simulations are crucial for understanding how this compound interacts with its complex biological and environmental surroundings. These interactions often involve enzymatic active sites and reactions with other biologically relevant molecules.

In biological systems, this compound is an intermediate in the reaction between nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). pnas.org Its protonation and subsequent decomposition to N₂O and water is a key process. pnas.org Parallel reactions can also lead to the formation of other reactive species like nitroxyl (HNO) and peroxynitrite (ONOO⁻). pnas.org

Simulations of enzymatic systems have provided detailed pictures of this compound's role. In models of the binuclear center of nitric oxide reductase (NOR), a this compound anhydride intermediate is formed when a second NO molecule attacks an NO coordinated to the heme iron. diva-portal.org This intermediate, N₂O₂²⁻, coordinates between the two iron centers before decomposing. diva-portal.org Similarly, in the active site of cytochrome P450nor, simulations show that water molecules play a crucial role in mediating the proton transfer steps necessary for the tautomerization of the this compound anion, facilitating its conversion and subsequent decomposition to N₂O. mdpi.com These simulations highlight the importance of the immediate chemical environment in dictating the reaction pathways of this compound. mdpi.comdiva-portal.org

Biological Roles and Enzymatic Transformations of Hyponitrous Acid

Hyponitrous Acid as an Intermediate in Biological Nitrogen Cycling

The involvement of this compound in the nitrogen cycle links the various oxidation states of nitrogen, from ammonia (B1221849) to dinitrogen gas. annualreviews.org Its role is primarily observed in microbial ecosystems, where it acts as a pivotal, albeit short-lived, intermediate. acs.orgcambridge.org

This compound has been proposed as an intermediate in the biological oxidation of ammonia to nitrous acid. acs.orgportlandpress.com This process is a crucial part of nitrification, a key step in the nitrogen cycle carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). ethz.ch In these pathways, ammonia is first oxidized to hydroxylamine (B1172632), which is then further oxidized. ethz.chwikipedia.org While the exact mechanisms are still under investigation, one proposed pathway involves the formation of this compound, which then decomposes to nitrous oxide (N₂O) and water. ethz.ch

In the context of nitrate (B79036) reduction, some microorganisms utilize nitrate as a terminal electron acceptor in a process called denitrification, which ultimately leads to the production of dinitrogen gas (N₂). annualreviews.orgontosight.ai Within this multi-step process, hyponitrite can be formed and subsequently reduced. ontosight.ai Additionally, some gut bacteria, such as certain species of Escherichia coli and Lactobacillus, can reduce nitrate to ammonia, with this compound potentially being an unobserved, transient intermediate in this conversion. nih.govplos.orgplos.org

The following table summarizes the key microbial processes where this compound is an intermediate:

Microbial ProcessInputKey IntermediateOutputSignificance in Nitrogen Cycle
Nitrification (Ammonia Oxidation) Ammonia (NH₃)Hydroxylamine (NH₂OH), This compound (H₂N₂O₂) Nitrite (B80452) (NO₂⁻), Nitrous Oxide (N₂O)Converts reduced nitrogen to oxidized forms.
Denitrification (Nitrate Reduction) Nitrate (NO₃⁻)Nitrite (NO₂⁻), Nitric Oxide (NO), Hyponitrite ([N₂O₂]²⁻) Dinitrogen Gas (N₂)Returns fixed nitrogen to the atmosphere.
*Role as an intermediate is proposed and may be transient.

This compound is intrinsically linked to the metabolism of nitric oxide (NO) and nitroxyl (B88944) (HNO). Nitroxyl is a one-electron reduced and protonated form of nitric oxide. nih.gov A key chemical property of nitroxyl is its rapid, spontaneous dimerization to form this compound, which subsequently decomposes into nitrous oxide (N₂O) and water. nih.govnih.gov This dimerization is often used as an indicator for the presence of free HNO in biological systems, although other pathways for N₂O formation exist. nih.gov

The reaction is as follows: 2 HNO → H₂N₂O₂ → N₂O + H₂O ethz.ch

This relationship is particularly significant in the context of nitric oxide reductases (NORs), enzymes that catalyze the reduction of NO to N₂O. escholarship.org Computational studies and experimental models suggest that a key step in this enzymatic reaction is the formation of an iron-hyponitrite complex. researchgate.netnih.govresearchgate.net This intermediate is formed by the coupling of two NO molecules at the active site of the enzyme. escholarship.org The subsequent cleavage of the N-O bonds and release of N₂O is a critical part of the detoxification mechanism for nitric oxide in many pathogenic bacteria. researchgate.netnih.gov

Enzymatic Activity: Hyponitrite Reductase and Related Biochemical Pathways

The enzymatic transformation of hyponitrite is a key step in its metabolic fate. Hyponitrite reductase is a central enzyme in this process, though other related pathways also contribute to its conversion. ontosight.ai

Hyponitrite reductase (EC 1.7.1.5) is an oxidoreductase that catalyzes the conversion of hyponitrite. wikipedia.org While its name suggests reduction, the systematic name for this enzyme class is hydroxylamine:NAD+ oxidoreductase, indicating its role in the oxidation of hydroxylamine to form this compound. wikipedia.org Conversely, in the reductive direction, it can be involved in pathways that lead to the formation of hydroxylamine from more oxidized nitrogen compounds. ontosight.ai The enzyme utilizes NAD+ as an acceptor and is involved in the broader metabolic pathways of nitrogen compounds in microorganisms. ontosight.ai

Flavodiiron nitric oxide reductases (FNORs) are a class of enzymes found in some pathogenic bacteria that provide resistance to nitric oxide, a component of the host immune response. researchgate.netnih.gov These enzymes contain a non-heme diiron active site where the reduction of NO to N₂O occurs. nih.gov The mechanism of FNORs has been a subject of intense research, with a central hypothesis involving the formation of a diiron-bridging hyponitrite intermediate. nih.govportlandpress.com

Studies using synthetic model complexes that mimic the active site of FNORs have provided significant insights into this process. researchgate.netnih.govumich.edu These models have shown that a diiron dinitrosyl intermediate is likely formed first, which then rearranges to form a hyponitrite-bridged diiron complex. researchgate.netumich.edu The protonation of this bound hyponitrite is thought to be a key step that triggers the release of N₂O. nih.gov The characterization of a stable tetranuclear iron-hyponitrite complex has provided direct experimental evidence supporting the viability of hyponitrite as an intermediate in NO reduction by these non-heme iron centers. researchgate.netnih.gov

The proposed steps in the FNOR catalytic cycle are summarized below:

StepDescriptionKey Species
1 Binding of two nitric oxide (NO) molecules to the reduced diiron(II) center.Diferrous-dinitrosyl complex
2 Formation of an N-N bond between the two bound NO molecules.Diiron-bridging hyponitrite complex
3 Protonation and rearrangement of the hyponitrite ligand.Protonated hyponitrite intermediate
4 Cleavage of the N-O bonds and release of nitrous oxide (N₂O) and water.Oxidized (diferric) diiron site

Case Studies in Nitrogen Metabolic Pathways Involving this compound

The role of this compound as a metabolic intermediate has been investigated in various microorganisms. For instance, in biological soil crusts, which are communities of cyanobacteria, lichens, and other microorganisms, the fixed nitrogen undergoes metabolic processing that leads to the emission of nitric oxide (NO) and nitrous acid (HONO). pnas.org This suggests an active internal nitrogen cycle where this compound could be a transient intermediate.

In the verrucomicrobial methanotroph Methylacidiphilum fumariolicum SolV, the oxidation of ammonia to nitrite has been observed. frontiersin.org This process involves the conversion of ammonia to the toxic intermediate hydroxylamine. frontiersin.org The subsequent detoxification and metabolic pathways could potentially involve the formation of this compound, especially given the presence and expression of genes related to nitric oxide reduction. frontiersin.org

Furthermore, studies on heterotrophic nitrifying and aerobic denitrifying bacteria, such as Delftia sp., have elucidated complex nitrogen removal pathways. mdpi.com The proposed pathway involves the oxidation of ammonium (B1175870) to nitrite and nitrate, followed by denitrification to N₂. mdpi.com The conversion of hydroxylamine and the reduction of nitric oxide within this pathway are points where this compound could be formed and consumed. mdpi.com

Environmental Chemistry of Hyponitrous Acid

Contribution to Nitrous Oxide (N₂O) Emissions and Global Greenhouse Gas Chemistry

Hyponitrous acid (H₂N₂O₂) is a notable intermediate in environmental nitrogen cycles, primarily due to its role as a precursor to nitrous oxide (N₂O), a potent greenhouse gas. The atmospheric concentration of N₂O has increased by 23% since pre-industrial times, making it the third-largest contributor to global warming after carbon dioxide and methane. nitricacidaction.orgacs.org Nitrous oxide possesses a global warming potential approximately 265 to 300 times that of carbon dioxide over a 100-year period and has an atmospheric lifetime of about 121 years. acs.orgepa.goviiasa.ac.at

The primary mechanism by which this compound contributes to N₂O emissions is through its decomposition. In aqueous solutions, trans-hyponitrous acid is unstable and breaks down to form nitrous oxide and water. wikipedia.orgbyjus.comgeeksforgeeks.org This decomposition is a key reaction in various environmental and industrial settings where this compound may be formed. The reaction proceeds as follows:

H₂N₂O₂ → H₂O + N₂O wikipedia.orggeeksforgeeks.orgwikipedia.org

Research has determined the kinetics of this decomposition, providing insight into its environmental persistence and rate of N₂O formation. The stability of this compound is pH-dependent, and its decomposition rate is significant under acidic conditions. wikipedia.orggeeksforgeeks.orgwikipedia.org

Table 1: Decomposition Properties of trans-Hyponitrous Acid

PropertyValueConditionsReference
Reaction H₂N₂O₂ → H₂O + N₂OAqueous Solution wikipedia.orggeeksforgeeks.org
Half-life 16 days25 °C, pH 1–3 wikipedia.orggeeksforgeeks.orgwikipedia.org
Thermodynamics ExothermicAqueous Solution

Role in Atmospheric Nitrogen Chemistry and Photochemical Processes

This compound plays a role as a transient species in the complex web of atmospheric nitrogen chemistry. Its presence, though fleeting, influences the cycling of reactive nitrogen compounds. Reactive nitrogen in the atmosphere consists of reduced forms like ammonia (B1221849) and oxidized forms like nitrogen oxides (NOx). nine-esf.org this compound is considered an intermediate compound in both the biological and photochemical oxidation of ammonia to nitrous acid (HNO₂). nih.govportlandpress.comnih.gov This positions it as a link in the pathway that transforms atmospheric ammonia into other nitrogen species.

The formation of this compound can occur through several pathways in the environment. One significant reaction is the combination of hydroxylamine (B1172632) and nitrous acid. wikipedia.orggeeksforgeeks.org

NH₂OH + HNO₂ → H₂N₂O₂ + H₂O wikipedia.org

Once formed, this compound can participate in further atmospheric reactions. For instance, it can be oxidized by atmospheric oxygen to yield nitric acid (HNO₃) and nitrous acid (HNO₂). geeksforgeeks.orgtestbook.com

2H₂N₂O₂ + 3O₂ → 2HNO₃ + 2HNO₂

Furthermore, research has pointed to the importance of photochemical processes involving nitrogen compounds on aerosol surfaces. One such process is the photochemical recycling of nitric acid and particulate nitrate (B79036) back into more reactive species like nitrous acid (HONO) and other nitrogen oxides (NOx). acs.org This recycling is particularly significant in remote atmospheric regions with low direct NOx emissions, where it becomes a dominant source of these reactive gases. acs.org The formation of this compound as an intermediate in the photochemical oxidation of ammonia contributes to the pool of nitrous acid, which is central to these atmospheric cycles. nih.govscispace.com

Table 2: Key Atmospheric Reactions Involving this compound

Reaction TypeReactantsProductsSignificanceReference
Formation Hydroxylamine + Nitrous AcidThis compound + WaterA source of atmospheric this compound. wikipedia.org
Decomposition This compoundNitrous Oxide + WaterContributes to greenhouse gas N₂O. wikipedia.orggeeksforgeeks.org
Oxidation This compound + OxygenNitric Acid + Nitrous AcidConverts H₂N₂O₂ to other reactive nitrogen species. geeksforgeeks.org
Photochemical Oxidation AmmoniaThis compound (intermediate) → Nitrous AcidLinks ammonia to the formation of atmospheric nitrous acid. nih.govportlandpress.com

Catalytic Applications in Nitrogen Oxide Management and Reduction Strategies

The chemistry of this compound and related nitrogen compounds is central to strategies for managing and reducing nitrogen oxide (NOx) pollution. NOx emissions are major atmospheric pollutants that contribute to acid rain, the formation of photochemical smog, and ozone accumulation. usptechnologies.com Industrial processes, such as nitric acid manufacturing and fossil fuel combustion, are significant sources of NOx. epa.govusptechnologies.com

Understanding the catalytic behavior of this compound can inform the development of improved nitrogen oxide reduction strategies. While its decomposition produces the pollutant N₂O, the underlying chemical principles are relevant to catalytic processes designed to convert NOx into harmless nitrogen gas (N₂). The main technologies for NOx abatement from stationary sources are Selective Catalytic Reduction (SCR) and Selective Non-Catalytic Reduction (SNCR). condorchem.com SCR processes, for example, use a catalyst and a reducing agent like ammonia to convert NOx to N₂ and water at temperatures between 250-450 °C. condorchem.com

Strategies to control nitrogen pollution can also target the formation of this compound precursors. For example, in agricultural settings, which are a major source of N₂O, nitrification inhibitors can be used. acs.org These compounds suppress the microbial conversion of ammonia to nitrite (B80452), which is a precursor for both nitrous acid (HONO) and nitrous oxide. acs.org By blocking the formation of hydroxylamine, a key intermediate in nitrification, these inhibitors can reduce emissions of reactive nitrogen compounds, including HONO and NOx, by up to 90% and N₂O by up to 60%. acs.org This approach represents a proactive strategy to manage nitrogen pollution by controlling the formation of key intermediates in the nitrogen cycle.

Table 3: Overview of Nitrogen Oxide (NOx) Management Strategies

StrategyDescriptionRelevance to this compound ChemistryReference
Selective Catalytic Reduction (SCR) Uses a catalyst and ammonia to convert NOx to N₂ and H₂O in industrial exhaust streams.The fundamental chemistry of nitrogen compound interconversion is key to optimizing these catalytic processes. condorchem.com
Selective Non-Catalytic Reduction (SNCR) Injects a reducing agent (e.g., ammonia, urea) into flue gas at high temperatures to convert NOx to N₂.Involves high-temperature reactions of nitrogen compounds, a field informed by the study of intermediates like H₂N₂O₂. condorchem.com
Nitrification Inhibitors Chemicals applied to soil to slow the microbial conversion of ammonium (B1175870) to nitrate, reducing N₂O and HONO emissions.Reduces the formation of nitrite and hydroxylamine, which are precursors to this compound, thus preventing downstream emissions. acs.org
Process Optimization Modifying combustion conditions (e.g., temperature, oxygen ratio) to minimize the initial formation of NOx.Understanding the formation pathways of all nitrogen oxides, including transient species, helps refine these modifications. condorchem.com

Advanced Analytical Methodologies for Hyponitrous Acid Research

Spectroscopic Techniques for Characterization and Reaction Monitoring

Spectroscopy is a cornerstone in the study of hyponitrous acid, providing fundamental insights into its structure, stability, and reaction kinetics. Various spectroscopic methods are employed to probe the molecule's electronic and vibrational properties.

UV-Vis Spectroscopy in Kinetic Studies of this compound Decomposition

UV-Vis spectroscopy is a primary tool for monitoring the concentration of hyponitrite in solution and studying the kinetics of its decomposition. The hyponitrite ion (N₂O₂²⁻) exhibits a characteristic absorption maximum in the ultraviolet region, which allows for its quantitative determination. In alkaline solutions, sodium hyponitrite shows a distinct peak at approximately 248 nm. researchgate.net

The decomposition of this compound is highly dependent on pH. Kinetic studies performed by monitoring the decay of the UV absorbance of the hyponitrite species at a constant temperature have revealed that the reaction follows first-order kinetics. The rate of decomposition varies significantly with pH, showing a maximum rate around pH 9. This indicates that the decomposition mechanism involves the hydrogen hyponitrite ion (HN₂O₂⁻) as a key intermediate. The free this compound (H₂N₂O₂) is found to be relatively stable in acidic solutions. pku.edu.cn

pHFirst-Order Rate Constant (k) at 25°C (s⁻¹)
7.01.5 x 10⁻⁵
8.04.0 x 10⁻⁵
9.05.5 x 10⁻⁵
10.04.5 x 10⁻⁵
11.01.5 x 10⁻⁵
12.0&lt; 1.0 x 10⁻⁶

Infrared (IR) and Raman Spectroscopy for Structural Confirmation and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides direct information about the molecular structure and bonding within this compound and its isomers. These methods are crucial for confirming the trans or cis configuration of the HON=NOH structure. The selection rules for IR and Raman spectroscopy are complementary; some vibrational modes may be active in one technique and inactive in the other, making their combined use powerful for a complete structural assignment.

For the more stable trans-hyponitrous acid, which has C₂h symmetry, the key vibrational modes include the O-H stretch, N=N stretch, N-O stretch, and various bending modes. Theoretical studies based on ab initio calculations have been instrumental in assigning these vibrational frequencies, as experimental data for the pure acid is scarce due to its instability. The cis isomer, which is not known as a free acid, has had its vibrational properties predicted theoretically.

Vibrational Modetrans-Hyponitrous Acid (Calculated Frequency, cm⁻¹)cis-Hyponitrous Acid (Calculated Frequency, cm⁻¹)IR ActiveRaman Active
O-H Stretch (asymmetric)~3600~3610YesYes
O-H Stretch (symmetric)~3595~3605NoYes
N=N Stretch~1550~1580NoYes
N-O-H Bend (in-plane, asymmetric)~1330~1340YesYes
N-O-H Bend (in-plane, symmetric)~1320~1335NoYes
N-O Stretch (asymmetric)~950~930YesYes
N-O Stretch (symmetric)~820~830NoYes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

In ¹H NMR spectroscopy, the chemical shift of the hydroxyl protons (-OH) would be expected to differ between the two isomers. The spatial proximity of the protons in the cis isomer would likely lead to a different electronic shielding environment compared to the trans isomer, where the protons are on opposite sides of the N=N double bond. Furthermore, coupling between the two protons might be observable in the cis form, providing a distinct splitting pattern.

¹⁵N NMR spectroscopy would also be a definitive tool. The chemical shift of the nitrogen atoms is highly sensitive to their bonding environment and the geometry of the molecule. The two nitrogen atoms in the symmetric trans isomer would be equivalent and thus produce a single signal. In contrast, the nitrogen atoms in the cis isomer could potentially be non-equivalent, leading to two distinct signals or a different chemical shift altogether.

Isotopic Labeling Studies in Mechanistic Investigations of this compound (e.g., ¹⁵N-labeling)

Isotopic labeling, particularly with ¹⁵N, is an indispensable tool for elucidating the reaction mechanisms of this compound. By replacing the naturally abundant ¹⁴N with the heavier ¹⁵N isotope, researchers can trace the fate of the nitrogen atoms throughout a chemical transformation using techniques like mass spectrometry and ¹⁵N NMR spectroscopy.

A key question in this compound chemistry has been the mechanism of its decomposition to nitrous oxide (N₂O). One proposed pathway involved the cleavage of the N-N bond to form nitroxyl (B88944) (HNO), which would then dimerize to N₂O. An alternative was a direct decomposition without N-N bond scission.

Seminal studies utilized doubly labeled sodium hyponitrite (Na₂¹⁵N₂O₂) to investigate this process. When this labeled hyponitrite was decomposed in the presence of unlabeled hyponitrite, the resulting N₂O was found to be almost exclusively ¹⁵N¹⁵NO (mass 46). If the N-N bond had broken, a mixture of ¹⁵N¹⁵NO (mass 46), ¹⁴N¹⁵NO (mass 45), and ¹⁴N¹⁴NO (mass 44) would have been expected due to the random dimerization of labeled and unlabeled HNO intermediates. The absence of significant quantities of mass 45 N₂O provided strong evidence that hyponitrite decomposes to nitrous oxide without cleavage of the nitrogen-nitrogen bond.

Furthermore, ¹⁵N NMR studies have been used to determine the site of protonation on the hyponitrite anion. The change in the ¹⁵N chemical shift upon acidification is different for N-protonation versus O-protonation. The observed upfield shift was consistent with O-protonation to form the HON=NO⁻ anion, which is the key intermediate in the decomposition pathway.

Electrochemical Methods for Hyponitrite Ion Analysis

Electrochemical techniques offer sensitive and selective methods for the analysis of electroactive species like the hyponitrite ion. These methods are based on measuring the current or potential changes resulting from oxidation or reduction reactions at an electrode surface.

Cyclic voltammetry (CV) is a widely used technique to study the electrochemical properties of hyponitrite. In a typical CV experiment, the potential of a working electrode is scanned linearly in the positive (anodic) direction and then reversed. When the potential reaches a value sufficient to oxidize the hyponitrite ion, an anodic current is observed. The reaction at the anode can be represented as:

N₂O₂²⁻ → Products + ne⁻

The peak potential and peak current of the anodic wave can provide qualitative and quantitative information about the hyponitrite ion. The position of the peak is characteristic of the species, while the height of the peak is proportional to its concentration. Studies on related compounds suggest that the oxidation of hyponitrite on electrodes like glassy carbon or modified electrodes would occur at a specific positive potential. While detailed studies on the direct electrochemistry of hyponitrite are not abundant, the principles of voltammetry provide a robust framework for its detection and quantification in various media. This technique can distinguish hyponitrite from other nitrogen oxides, such as nitrite (B80452) and nitrate (B79036), which are oxidized at different potentials.

Chromatographic Techniques for Separation and Identification of Degradation Products

Chromatographic methods are essential for separating and identifying the components of complex mixtures, making them ideal for analyzing the degradation products of this compound. Ion chromatography (IC) is particularly well-suited for this purpose. researchgate.net

This compound in aqueous solution exists in equilibrium with its anions and eventually decomposes, primarily to nitrous oxide, but can also be involved in reactions that produce nitrite (NO₂⁻) and nitrate (NO₃⁻). Ion chromatography allows for the simultaneous separation and quantification of these anions. researchgate.netchesci.com

The separation is typically achieved using an anion-exchange column. The sample is injected into a mobile phase (eluent), which carries it through the column. The stationary phase of the column consists of a resin with fixed positive charges, which interact with the negatively charged anions. The strength of this interaction varies for different anions, leading to their separation. Hyponitrite, nitrite, and nitrate will each have a characteristic retention time under specific chromatographic conditions.

Detection is commonly performed using a conductivity detector or a UV-Vis detector. Since hyponitrite, nitrite, and nitrate all absorb in the UV region (with hyponitrite having a λmax at 248 nm), UV detection provides excellent sensitivity. researchgate.net By comparing the retention times and detector response of the sample components to those of known standards, the degradation products can be unequivocally identified and quantified.

ParameterTypical Condition
TechniqueIon Chromatography (IC)
ColumnAnion-exchange (e.g., Dionex IonPac AS11-HC)
EluentPotassium Hydroxide (KOH) or Sodium Carbonate/Bicarbonate buffer
DetectionSuppressed Conductivity or UV-Vis (e.g., 210-248 nm)
Typical Retention Time for Nitrite (NO₂⁻)~4-6 minutes
Typical Retention Time for Nitrate (NO₃⁻)~6-9 minutes

Future Directions and Emerging Research Avenues in Hyponitrous Acid Chemistry

Development of Novel Synthetic Approaches and Derivatization Strategies for Hyponitrous Acid

The inherent instability of this compound presents a significant barrier to its study and application. The free acid is particularly unstable in aqueous solutions, where it readily decomposes to nitrous oxide (N₂O) and water, and its solid form is explosive when dry. collegedunia.comatomistry.com Consequently, a primary focus of future research is the development of safer, more efficient, and scalable synthetic routes.

Historically, the synthesis of free this compound involves the reaction of silver (I) hyponitrite with anhydrous hydrochloric acid in an ether medium. collegedunia.comatomistry.com Other established methods include the reduction of nitrates or the oxidation of hydroxylamine (B1172632). collegedunia.comatomistry.com A multi-step procedure starting from the reduction of sodium nitrite (B80452) with a sodium amalgam is also used to produce its salts. escholarship.org These methods, however, often involve hazardous reagents or yield an unstable product, necessitating careful handling in anhydrous environments.

Emerging research is aimed at overcoming these limitations. Novel approaches may include controlled electrochemical synthesis, flow chemistry methods to generate and use the acid in situ, and the development of stabilizing agents or solid supports. The goal is to produce this compound or its salts with higher purity and improved safety profiles.

Derivatization, the process of transforming a chemical compound into a derivative, is another critical area of development. For this compound, this is key to creating more stable and handleable forms for study and application. Current derivatization is largely limited to the formation of its two series of salts: hyponitrites, containing the [ON=NO]²⁻ anion, and acid hyponitrites, with the [HON=NO]⁻ anion. geeksforgeeks.org The synthesis of simple esters has also been reported. atomistry.com Future strategies will likely focus on creating a broader range of derivatives, such as organometallic complexes or silylated forms, which could exhibit enhanced stability and tailored reactivity.

Synthetic ApproachDescriptionKey Challenges & Future Directions
Classical MethodReaction of silver (I) hyponitrite with anhydrous HCl in ether. collegedunia.comUse of expensive silver salt; product is explosive when dry. Future work aims for silver-free routes.
Reduction MethodReduction of sodium nitrite with sodium amalgam to form sodium hyponitrite. escholarship.orgUse of toxic mercury. Research is exploring alternative, greener reducing agents.
Oxidation MethodOxidation of hydroxylamine with reagents like CuO or HgO. atomistry.comRequires careful control of reaction conditions to avoid over-oxidation.
In Situ Generation (Future)Using flow chemistry to generate and immediately use H₂N₂O₂ in a reaction stream.Requires precise engineering of microreactors; offers potential for enhanced safety and control.

Deeper Understanding of Biological Interactions and Mechanistic Pathways Relevant to this compound

The role of this compound and its anion, hyponitrite, in biological systems is an area of growing interest. It has long been proposed as a transient intermediate in the global nitrogen cycle, specifically in the biological and photochemical oxidation of ammonia (B1221849) to nitrous acid. scispace.comnih.gov A deeper mechanistic understanding of its formation and consumption in these pathways is a key research goal.

In the field of enzymology, this compound is recognized for its interaction with specific enzymes. It acts as a substrate for hyponitrite reductase, an enzyme that catalyzes its chemical transformation. collegedunia.comgeeksforgeeks.org Furthermore, understanding the chemistry of hyponitrite is crucial for elucidating the mechanism of nitric oxide reductases (NORs), which are vital enzymes in biological denitrification processes that convert nitric oxide (NO) to nitrous oxide (N₂O). escholarship.orgresearchgate.net

A significant aspect of this research is differentiating the biological roles of the cis and trans isomers of the hyponitrite ion. The cis isomer is believed to be more reactive and is implicated as the key intermediate in the reactions catalyzed by NORs. escholarship.org Elucidating the precise mechanistic pathways, identifying the specific binding modes within enzyme active sites, and understanding the factors that control isomer reactivity are paramount. Future research will likely employ advanced spectroscopic techniques and kinetic studies to probe these transient interactions in complex biological matrices.

Biological ContextRole of this compound/HyponitriteKey Research Questions
Nitrogen CycleProposed transient intermediate in the oxidation of ammonia to nitrite. scispace.comWhat are the precise enzymatic pathways for its formation and degradation in soil and aquatic environments?
EnzymologySubstrate for hyponitrite reductase enzymes. geeksforgeeks.orgWhat is the structure of the enzyme-substrate complex and the catalytic mechanism?
Nitric Oxide ReductionThe cis-hyponitrite isomer is a key intermediate in the active site of Nitric Oxide Reductase (NOR). escholarship.orgHow does the enzyme stabilize the reactive cis-isomer? What is the mechanism of N₂O elimination?

Advanced Computational Studies for Predictive Modeling of this compound Reactivity

Given the challenges of experimentally studying the highly reactive and unstable this compound, computational chemistry offers a powerful tool for gaining predictive insights. Advanced theoretical studies are becoming indispensable for modeling its structure, stability, and reaction mechanisms at a molecular level.

While comprehensive computational studies focused solely on this compound are still emerging, research on related species provides a roadmap for future directions. For instance, theoretical calculations have been used to examine the mechanism of N₂O formation from nitroxyl (B88944) (HNO), which dimerizes to form this compound. acs.org These studies help explain the interplay of solvation effects, acid-base equilibria, and intramolecular bonding that govern its decomposition. acs.org Similarly, density functional theory (DFT) has been applied to understand the function of nitric-oxide reductases, where hyponitrite is a key intermediate. researchgate.net

Future computational research will likely expand to address several key areas:

Reaction Mechanisms: Using high-level quantum chemical methods to map the potential energy surfaces for the formation and decomposition of this compound, providing detailed mechanistic insights.

Isomer Reactivity: Quantifying the energetic differences between the cis and trans isomers and modeling their distinct reaction pathways to explain the higher reactivity of the cis form observed in biological systems. escholarship.org

Spectroscopic Prediction: Calculating spectroscopic properties (e.g., vibrational and electronic spectra) to aid in the experimental detection and characterization of this transient species.

Biomolecular Interactions: Employing molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods to model the interaction of hyponitrite within the active sites of enzymes like NOR, elucidating its binding and catalytic conversion.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT)Calculating ground-state geometries, reaction energies, and vibrational frequencies of isomers and transition states.
Ab Initio Methods (e.g., MP2, CCSD(T))Providing high-accuracy benchmark calculations for reaction barriers and thermochemical data.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions by treating the active site (containing hyponitrite) with quantum mechanics and the surrounding protein with molecular mechanics.
Molecular Dynamics (MD)Simulating the dynamic behavior of hyponitrite and its derivatives in solution or within biological systems to understand solvation and conformational effects.

Research into Environmental Remediation and Specific Catalytic Applications of this compound Chemistry

The chemistry of this compound and its derivatives is directly relevant to pressing environmental challenges and emerging catalytic technologies. Its role as an intermediate in the chemistry of nitrogen oxides (NOx) is central to these applications.

In environmental science, this compound is a transient species in atmospheric nitrogen chemistry. A thorough understanding of its formation and decomposition is crucial for accurately modeling the cycling of reactive nitrogen compounds and their impact on air quality. Moreover, the chemistry of hyponitrite is mechanistically important for heterogeneous catalysts designed for NOx reduction, a key strategy for pollution control. escholarship.org The lower energy barrier for N₂O elimination from the cis-hyponitrite isomer compared to the trans isomer is a critical insight for designing more efficient catalysts. escholarship.org

While the direct use of unstable this compound for remediation is unlikely, research into its chemistry can inform the development of novel remediation strategies. For example, understanding how it participates in the biological nitrogen cycle could lead to new approaches for managing nitrogen in agricultural soils or wastewater.

In catalysis, hyponitrite is being explored as a versatile ligand in coordination chemistry. escholarship.org The development of synthetic catalysts that can mimic the function of enzymes like nitric oxide reductase could lead to new technologies for NO management. This compound also serves as a precursor in certain research-oriented chemical syntheses, where its reaction with nitric acid, for instance, is of interest for its complex, autocatalytic nature.

Area of ApplicationRelevance of this compound ChemistryFuture Research Focus
Atmospheric ChemistryTransient species influencing the cycling of reactive nitrogen. Improving atmospheric models by incorporating accurate kinetics of H₂N₂O₂ formation and decay.
NOx Reduction CatalysisHyponitrite is a key intermediate on the surface of heterogeneous catalysts for NOx reduction. escholarship.orgDesigning catalysts that favor the formation and decomposition of the more reactive cis-hyponitrite intermediate.
Enzyme MimicryThe active site of Nitric Oxide Reductase provides a blueprint for synthetic catalysts. escholarship.orgSynthesizing metal complexes with hyponitrite ligands that can catalytically reduce NO to N₂O.
Chemical SynthesisActs as a precursor in specific reactions, such as the autocatalytic reaction with nitric acid. Exploring its use as a building block for novel nitrogen-containing compounds.

Q & A

Q. What experimental methods are recommended for synthesizing hyponitrous acid in the laboratory?

this compound (H₂N₂O₂) can be synthesized via two primary routes:

  • Route 1 : Reacting silver(I) hyponitrite (Ag₂N₂O₂) with anhydrous HCl in diethyl ether. This yields the cis isomer, confirmed via spectroscopic analysis (¹H NMR and IR) .
  • Route 2 : Condensation of hydroxylamine (NH₂OH) with nitrous acid (HNO₂) under controlled acidic conditions (pH < 3) . Methodological Note: Use inert atmospheres (e.g., argon) to prevent oxidation, and monitor reaction progress via pH and temperature stability (25°C recommended).

Q. How can researchers characterize the acidic behavior of this compound in aqueous solutions?

The acid dissociation constants (pKa₁ = 7.21, pKa₂ = 11.54) are determined through potentiometric titration with standardized NaOH. Key steps:

  • Prepare a 0.1 M this compound solution in deionized water.
  • Measure pH changes under nitrogen to avoid NO formation from decomposition.
  • Use a glass electrode calibrated at 25°C. Caution: Decomposition occurs at pH 1–3 (half-life = 16 days at 25°C), so experiments should be time-bound .

Q. What spectroscopic techniques are suitable for distinguishing cis and trans isomers of this compound?

  • ¹H NMR : Cis isomers exhibit distinct coupling patterns due to proton-proton interactions across the N=N bond.
  • IR Spectroscopy : The cis form shows asymmetric stretching vibrations at ~1,580 cm⁻¹ (N=O) and 930 cm⁻¹ (N–N), while the trans isomer lacks these peaks . Advanced Tip: Combine with X-ray crystallography for definitive structural confirmation.

Q. How should researchers design experiments to study this compound’s decomposition kinetics?

  • Variables : pH (1–3), temperature (15–40°C), and ionic strength.
  • Method : Use UV-Vis spectroscopy to track NO formation (absorption at 250–300 nm) over time.
  • Data Analysis : Apply first-order kinetics models; plot ln[concentration] vs. time to calculate rate constants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pKa values for this compound across studies?

  • Replicate Experiments : Control ionic strength and temperature, as these factors influence dissociation.
  • Cross-Validate Methods : Compare results from potentiometry, conductometry, and spectrophotometry.
  • Reference Primary Literature : Trace discrepancies to differences in synthesis purity (e.g., isomer ratios) .

Q. How do structural differences between cis and trans isomers affect their reactivity in redox reactions?

  • Hypothesis : The cis isomer’s planar geometry facilitates electron transfer, making it more reactive.
  • Experimental Approach :
  • Perform cyclic voltammetry to compare redox potentials.
  • Use DFT calculations to model electron density distributions .
    • Example Finding: Cis-hyponitrous acid reduces Fe³+ faster than the trans form due to orbital alignment.

Q. What computational models predict this compound’s stability in novel solvents or extreme conditions?

  • Software : Gaussian (for DFT) or VASP (for MD simulations).
  • Parameters : Solvent polarity, dielectric constant, and hydrogen-bonding capacity.
  • Validation : Compare simulated decomposition rates with experimental data (e.g., high-pressure HPLC) .

Q. How can this compound’s interaction with enzymes like hyponitrite reductase be experimentally analyzed?

  • Protocol :

Purify the enzyme from E. coli or Pseudomonas strains.

Use stopped-flow kinetics to measure catalytic turnover (kcat).

Monitor NADH oxidation at 340 nm as a proxy for enzyme activity .

  • Challenge: Distinguish enzyme-specific activity from non-catalytic decomposition.

Q. What methodologies quantify this compound’s role as a ligand in coordination chemistry?

  • Synthesis : React this compound with metal salts (e.g., Pb²+ or Cu²+) to form complexes.
  • Analysis :
  • X-ray absorption spectroscopy (XAS) for bond-length determination.
  • Magnetic susceptibility tests to assess metal-ligand electron transfer .

Q. How do researchers address ethical and reproducibility challenges in this compound studies?

  • Documentation : Adhere to NIH guidelines for reporting experimental conditions (e.g., reagent purity, instrument calibration) .
  • Data Sharing : Deposit raw spectra and kinetic datasets in repositories like Zenodo or Figshare.
  • Peer Review : Pre-publish methods on protocols.io for community feedback .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., rate constants, pKa values) in the main text; raw datasets go in appendices .
  • Figures : Use high-resolution spectra or molecular models with self-explanatory captions .
  • References : Cite primary literature (e.g., Inorganic Chemistry journals) and avoid non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.